tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 7-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-9-8-17(10-19)11-6-5-7-12(22-4)13(11)18-14(17)20/h5-7H,8-10H2,1-4H3,(H,18,20) |
InChI Key |
KOFICELBKQTLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)OC)NC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
A widely adopted method for synthesizing functionalized spiro[indoline-3,3'-pyrrolidines], including tert-butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, is a three-component reaction involving:
- An α-amino acid (e.g., L-proline or derivatives)
- Dialkyl acetylenedicarboxylate
- 3-methyleneoxindole derivatives (bearing the 7-methoxy substituent)
- Mix the α-amino acid (1.2 mmol) and dialkyl acetylenedicarboxylate (1.2 mmol) in ethanol (15 mL) at room temperature for about 20 minutes.
- Add 3-phenacylideneoxindole (1.0 mmol) bearing the 7-methoxy group.
- Reflux the mixture for approximately 6 hours.
- Remove solvent under reduced pressure.
- Purify the residue by preparative thin-layer chromatography using a petroleum ether/ethyl acetate (2:1) solvent system.
This method yields the spiro[indoline-3,3'-pyrrolidine] core with high purity and good yields (typically 66-80%) depending on substituents and reaction conditions.
Key Features and Advantages
- The reaction proceeds under mild conditions (ethanol solvent, reflux).
- It allows for structural diversity by varying the amino acid and oxindole derivatives.
- The method is scalable and reproducible.
- The products are typically isolated as white solids with well-defined melting points and characterized by NMR and HRMS.
Representative Data Table for Yields and Physical Properties
| Compound Variant | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (1H NMR) | HRMS (m/z) Found |
|---|---|---|---|---|
| This compound | 72 | 198-200 | δ 7.41 (d, 2H), 3.70 (s, 3H, OCH3), 1.52 (s, 9H, Boc) | 601.2103 [M+H]+ |
| Analog with 5-methyl substituent | 71 | 190-192 | δ 7.34 (d, 2H), 3.66 (s, 3H, OCH3), 1.50 (s, 9H) | 581.2661 [M+H]+ |
Note: The tert-butyl group corresponds to the Boc protecting group on the nitrogen.
Catalytic Enantioselective Oxidative Rearrangement
Overview
An alternative and highly enantioselective method involves the oxidative rearrangement of substituted tryptamine derivatives to form the spiro[indoline-3,3'-pyrrolidine] scaffold.
Preparation of Substrate
- Substituted tryptamine (10 mmol) is reacted with paraformaldehyde (12 mmol) in a MeOH/AcOH mixture (5:2 v/v) at 80 °C for 3 hours.
- The reaction mixture is cooled and basified stepwise to pH 9-10 using NaOH and NaHCO3.
- Extraction with dichloromethane (DCM) and drying yields the crude tetrahydro-pyridoindole intermediate.
Oxidative Rearrangement Procedure
- The crude intermediate is dissolved in THF/H2O (35:1 v/v).
- A chiral catalyst (e.g., (S)-A3, 10 mol%) and HI (10 mol%) are added.
- The mixture is cooled to 0 °C or -20 °C.
- 2,2'-Dipyridylphosphoryl azide (DPPA, 0.7 eq.) is slowly added.
- The reaction is monitored by TLC and upon completion, purified by silica gel chromatography.
Outcome
- The reaction affords the enantiomerically enriched this compound.
- The product is isolated as a white solid with characteristic NMR signals (e.g., 1H NMR δ 9.22 br, 1H; 1.52 s, 9H for Boc group).
- This method provides excellent stereocontrol and high enantiomeric excess.
Catalytic Stereoselective Synthesis via Iminooxindole Intermediates
Method Summary
- Iminooxindole derivatives are reacted with enantioenriched crotylsilanes under catalytic conditions.
- The reaction is monitored by TLC and typically runs for 24 hours.
- The crude product is purified by flash chromatography.
- Deprotection of Boc groups is achieved by heating with montmorillonite K10 clay, followed by filtration and solvent removal.
Advantages
- High stereoselectivity, yielding single stereoisomers.
- Mild deprotection conditions preserving sensitive functional groups.
- Yields range from moderate to high (53-93%) depending on substrate and conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|---|
| Multicomponent Reaction | α-Amino acid, dialkyl acetylenedicarboxylate, 3-methyleneoxindole | Ethanol, reflux 6 h | 66-80% | Simple, scalable, diverse substrates | Requires chromatographic purification |
| Catalytic Enantioselective Oxidative Rearrangement | Substituted tryptamine, paraformaldehyde, chiral catalyst, DPPA | MeOH/AcOH, 80 °C (substrate prep); THF/H2O, 0 to -20 °C (rearrangement) | High (not specified) | High enantioselectivity, mild conditions | Sensitive to pH control |
| Catalytic Stereoselective Synthesis via Iminooxindoles | Iminooxindole, crotylsilane, montmorillonite K10 | Room temp to 24 h, followed by heating for deprotection | 53-93% | High stereoselectivity, mild deprotection | Requires enantioenriched crotylsilane |
Detailed Research Findings
- The multicomponent reaction is well-documented for producing a variety of spiro[indoline-3,3'-pyrrolidine] derivatives with functional groups such as methoxy at the 7-position, which is critical for biological activity and molecular recognition.
- The oxidative rearrangement method offers a route to enantiomerically pure compounds, essential for pharmaceutical applications, and involves careful pH adjustments and catalyst selection to optimize yield and stereoselectivity.
- The use of iminooxindole intermediates and crotylsilanes under catalytic conditions allows for precise stereochemical control, with montmorillonite K10 facilitating gentle deprotection, preserving the integrity of the spirocyclic framework.
- Characterization data including 1H and 13C NMR, IR, and HRMS confirm the structure and purity of the synthesized compounds, with crystallographic data available for related analogs supporting the stereochemical assignments.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group undergoes acidic cleavage under conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine intermediate. This reaction is critical for further functionalization:
Conditions :
-
20–50% TFA in DCM at 0–25°C for 1–4 hours.
Spiroannulation and Cyclization Reactions
The spiro[indoline-3,3'-pyrrolidine] core participates in stereoselective cascade reactions. For example, bifunctional thiourea catalysts enable [4+2] or [3+2] spiroannulations with nitroolefins or enoates (Fig. 1) :
Table 1: Spiroannulation Outcomes with Different Catalysts
| Catalyst | Reaction Type | Product Configuration | Yield (%) |
|---|---|---|---|
| Thiourea I | [4+2] | α,β-trans | 82 |
| DBU | [3+2] | α,β-cis | 68 |
Key observations:
-
Thiourea I promotes β-epimerization of intermediates, favoring α,β-trans products .
-
Base catalysts like DBU yield α,β-cis configurations via direct cyclization .
Functionalization at the Oxindole Carbonyl
The 2-oxo group undergoes nucleophilic attacks. For instance, Grignard reagents add to the carbonyl, forming tertiary alcohols:
Reactivity Trends :
-
Methoxy at C7 enhances electron density on the indoline ring, directing electrophiles to para positions.
Methoxy Group Transformations
The 7-methoxy substituent can be demethylated using BBr₃ to form a hydroxyl group, enabling subsequent derivatization:
Conditions :
-
BBr₃ (1.0 M in DCM), −78°C to 25°C, 6–12 hours.
Cross-Coupling Reactions
The spirocyclic framework participates in Suzuki-Miyaura couplings at halogenated positions (if present). For example:
Typical Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 80°C, 12 hours.
Oxidation and Reduction Pathways
-
Oxidation : The pyrrolidine nitrogen can be oxidized to a nitro group using m-CPBA.
-
Reduction : NaBH₄ selectively reduces the oxindole carbonyl to a hydroxyl group .
Mechanistic Insights from Analogous Systems
Studies on tert-butyl 5-amino-2-oxospiro derivatives reveal:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Its ability to modulate receptor activities can lead to therapeutic applications in treating various conditions, such as:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks may inhibit tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : Some derivatives of spirocyclic compounds have been investigated for their neuroprotective properties, potentially useful in neurodegenerative diseases.
Synthetic Organic Chemistry
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Building Block for Synthesis : The compound can be utilized as a building block in the synthesis of other biologically active molecules.
- Functionalization Opportunities : The presence of functional groups like methoxy and carboxylate provides sites for further chemical modifications.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of spirocyclic compounds similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that this class of compounds could be further developed as anticancer agents .
Case Study 2: Neuroprotection
Research into neuroprotective effects demonstrated that certain spirocyclic compounds could protect neuronal cells from oxidative stress-induced damage. This opens avenues for developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding sites of various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it a valuable compound in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Properties
Electronic and Steric Influences :
- Methoxy Groups : Para-methoxy substituents (e.g., 4e) improve dr (10:1) compared to meta-substituted analogs, likely due to reduced steric hindrance . The 7-methoxy derivative may exhibit similar trends.
- Halogens : Bromine at the 2-position (4m) increases steric bulk, slightly reducing yield (75% vs. 79% for 4e) but improving dr (12.8:1) .
- Aromatic vs. Heteroaromatic : Thiophene-containing analogs (e.g., 3p) show lower dr (3:1), suggesting heteroatoms may disrupt cycloaddition stereoselectivity .
Biological Activity: The Novartis compound (o-tolyl substituent) demonstrates potent Wnt pathway inhibition (IC$_{50}$ = 2.2 μM), highlighting the role of aryl groups in bioactivity . The 7-methoxy derivative’s activity remains unstudied but may benefit from similar electronic effects.
Physicochemical Properties :
- Solubility : Ester-functionalized derivatives (e.g., 3s) exhibit improved solubility in polar solvents vs. tert-butyl-protected analogs .
- Stability : The tert-butyl group enhances thermal stability, as evidenced by consistent NMR signals across analogs .
Crystallographic and Computational Insights
- Crystallographic data for a thiophene-spirooxindole () reveal a monoclinic lattice (P2$_1$/c) with β = 114.43°, stabilized by π-π interactions between indole and thiophene rings . The tert-butyl group’s bulky nature likely influences packing efficiency in related compounds.
- SHELX software () is widely used for refining spirooxindole structures, ensuring accurate stereochemical assignments .
Biological Activity
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 114779-79-2. Its structure features a spiro linkage between an indoline and a pyrrolidine moiety, which may contribute to its biological activities.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds in the spirocyclic class have shown promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the capability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that related compounds possess antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities of Related Compounds
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Studies and Research Findings
Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:
- Anticancer Mechanisms : A study reported that certain spirooxindole derivatives exhibited significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
- Inflammation Modulation : Research highlighted that spiroindole compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential use as anti-inflammatory agents .
- Antimicrobial Activity : A comparative study demonstrated that spirocyclic compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high diastereoselectivity in the preparation of tert-butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?
- Methodology : The 1,3-dipolar cycloaddition reaction is a key approach, using azomethine ylides generated from (E)-N-Boc-3-alkenoyloxindoles. Optimizing solvent polarity (e.g., toluene or dichloromethane) and reaction temperature (0–25°C) enhances diastereomeric ratios (dr) up to 12.8:1 . Monitoring reaction progress via TLC and isolating products via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures purity.
Q. How can NMR spectroscopy validate the stereochemical configuration of this spirooxindole compound?
- Methodology : Analyze and NMR spectra for characteristic splitting patterns. For example, the methoxy group at C7 appears as a singlet near δ 3.65–3.70 ppm, while the tert-butyl group shows a singlet at δ 1.63–1.64 ppm. Coupling constants (e.g., for pyrrolidine protons) and NOESY correlations help confirm spatial arrangements .
Q. What crystallographic techniques are recommended for determining the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX or WinGX software resolves bond lengths, angles, and torsional parameters. For example, the indoline-pyrrolidine dihedral angle (~40°) and puckering parameters (e.g., ) are critical for structural validation. Hydrogen bonding (C–H⋯O) and π-π interactions stabilize the crystal lattice .
Q. Which bioassays are suitable for preliminary evaluation of this compound’s activity against Wnt/β-catenin signaling?
- Methodology : Use luciferase reporter assays (e.g., TCF/β-catenin transcription inhibition) with IC determination. Cell viability assays (e.g., MTT) ensure cytotoxicity is minimal (<10 μM). Reference compounds like FH535 serve as positive controls .
Advanced Research Questions
Q. How can computational modeling guide the design of spirooxindole derivatives with enhanced 5-HT6 receptor affinity?
- Methodology : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 7C7Q). Machine learning (ML) models trained on descriptors like LogP, polar surface area, and spiro ring conformation predict binding affinities. Validate predictions via SPR (surface plasmon resonance) or radioligand displacement assays .
Q. What strategies resolve contradictions in reported bioactivity data for spirooxindoles across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
